5-Methyl-1-undecene
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Overview
Description
5-Methyl-1-undecene: is an organic compound with the chemical formula C12H24 . It is a colorless liquid that is volatile at room temperature and has a characteristic hydrocarbon odor . This compound is a member of the alkene family, characterized by the presence of a carbon-carbon double bond.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Methyl-1-undecene can be synthesized through various methods. One common method involves the synthesis of 1-undecene followed by a methylation reaction . The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical processes that utilize similar synthetic routes as laboratory methods but on a larger scale. These processes are optimized for efficiency and yield, often involving continuous flow reactors and advanced separation techniques to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-1-undecene undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alkene into an epoxide or a diol using reagents like peracids or osmium tetroxide.
Reduction: Hydrogenation of the double bond can produce 5-methylundecane using catalysts such as palladium on carbon.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, often using reagents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Peracids, osmium tetroxide, and other oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon or other hydrogenation catalysts.
Substitution: Halogens like bromine or chlorine, often in the presence of light or a catalyst.
Major Products Formed:
Oxidation: Epoxides, diols.
Reduction: 5-Methylundecane.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
5-Methyl-1-undecene has various applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Industry: Used in the production of specialty chemicals and as a precursor for the synthesis of other industrial compounds.
Mechanism of Action
The mechanism of action of 5-Methyl-1-undecene involves its interactions at the molecular level. For instance, in microbial biosynthesis, it is produced by Pseudomonas species through an enzyme-mediated process that converts medium-chain fatty acids into terminal olefins . This process involves an oxygen-activating, nonheme iron-dependent mechanism, which includes β-hydrogen abstraction during fatty acid substrate activation.
Comparison with Similar Compounds
1-Undecene: Similar in structure but lacks the methyl group at the fifth position.
5-Methylundecane: The fully hydrogenated version of 5-Methyl-1-undecene.
Other Medium-Chain Alkenes: Compounds like 1-dodecene and 1-decene share similar properties but differ in chain length and specific functional groups.
Uniqueness: this compound is unique due to its specific structure, which includes a methyl group at the fifth position and a double bond at the first position. This structural feature imparts distinct chemical reactivity and physical properties compared to its analogs.
Properties
CAS No. |
146919-79-1 |
---|---|
Molecular Formula |
C12H24 |
Molecular Weight |
168.32 g/mol |
IUPAC Name |
5-methylundec-1-ene |
InChI |
InChI=1S/C12H24/c1-4-6-8-9-11-12(3)10-7-5-2/h5,12H,2,4,6-11H2,1,3H3 |
InChI Key |
HNWYNXVFBLSLQE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)CCC=C |
Origin of Product |
United States |
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